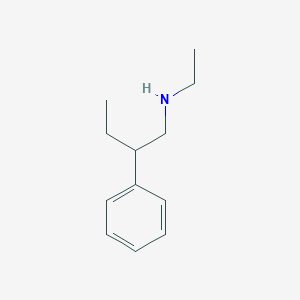

Ethyl(2-phenylbutyl)amine

概要

説明

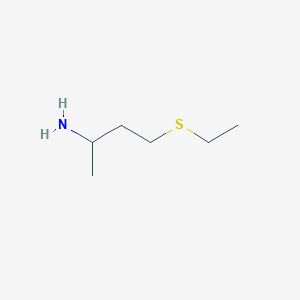

Ethyl(2-phenylbutyl)amine is an organic compound . It is a derivative of amine, which is a functional group that contains a basic nitrogen atom with a lone pair of electrons . The molecular formula of Ethyl(2-phenylbutyl)amine is C12H19N .

Synthesis Analysis

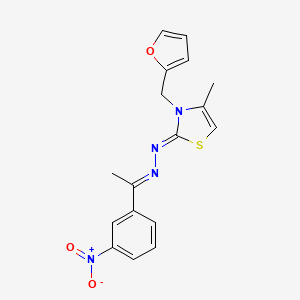

The synthesis of amines, including Ethyl(2-phenylbutyl)amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia or other amines . The synthesis of amines from bio-based furanic oxygenates has also been studied .

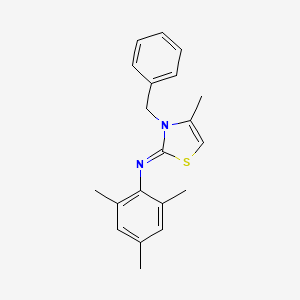

Molecular Structure Analysis

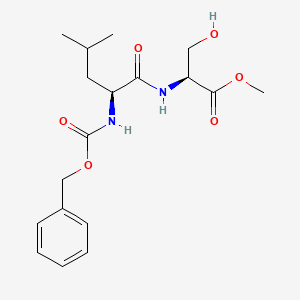

The molecular structure of Ethyl(2-phenylbutyl)amine consists of a phenyl group (a benzene ring) attached to a butyl group (a four-carbon chain), with an ethyl group (a two-carbon chain) attached to the nitrogen atom . The molecular weight is 177.286 Da .

Chemical Reactions Analysis

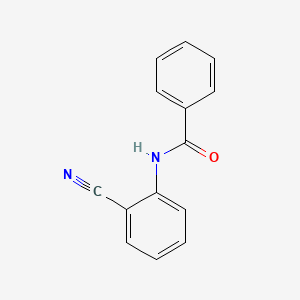

Amines, including Ethyl(2-phenylbutyl)amine, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure and the presence of other functional groups . Unfortunately, specific data for Ethyl(2-phenylbutyl)amine was not found in the search results.

科学的研究の応用

Medicinal Chemistry

Ethyl(2-phenylbutyl)amine is a type of 2-phenethylamine, which plays a significant role in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds . The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .

Neurotransmission

The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine, exhibiting a central role in dopaminergic neurons, which play a critical role in voluntary movement, stress, or mood .

Recreational Use

In addition to their prominent therapeutic applications, it is worth mentioning the recreational use of a long list of alkaloids incorporating the aforementioned moiety (“designer drugs”), responsible for drug abuse-related conditions .

Catalyst in Aerobic Thiophenol Oxidation

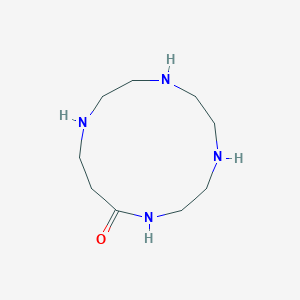

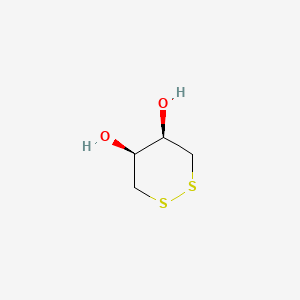

Polyether amines, which are versatile compounds characterized by a flexible structure, consisting of polyoxypropylene and polyoxyethylene as the backbone, with amine groups at each end, have widespread applications in various industrial processes and daily life . One kind of three-arm polyether amine was employed as an environmentally friendly, cost-effective catalyst for the aerobic oxidation of thiophenols, leading to the synthesis of disulfides .

Production of Disulfides

The oxidative coupling of thiols serves as a fundamental pathway for the production of disulfides, which are vital in both chemical and biological processes . This polyether amine-based catalytic process eliminates the need for expensive stoichiometric oxidants and minimizes the formation of over-oxidized by-products .

Carbon Capture

Amine and polyamine-based materials feature widely in the literature as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction . Advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges, starting with the definition and identification of an effective adsorbent .

作用機序

Target of Action

Ethyl(2-phenylbutyl)amine is a derivative of phenethylamine . Phenethylamines are known to interact with various receptors in the human body, including the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

The interaction of phenethylamines with their targets involves binding to the TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which plays a critical role in various physiological functions such as mood regulation and voluntary movement .

Biochemical Pathways

Phenethylamines, including Ethyl(2-phenylbutyl)amine, are produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . This process is part of the broader phenylalanine metabolic pathway .

Pharmacokinetics

The pharmacokinetics of phenethylamines involve absorption, distribution, metabolism, and excretion (ADME). For phenethylamines, a significant amount is metabolized in the small intestine by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This metabolism suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The result of the action of phenethylamines is primarily the regulation of monoamine neurotransmission . This regulation can have various effects on the body, depending on the specific monoamines involved. For example, dopamine, norepinephrine, and epinephrine, which are endogenous catecholamines, play a central role in dopaminergic neurons, affecting voluntary movement, stress, and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amines. For instance, atmospheric amines contribute significantly to aerosol particle formation through homogeneous and heterogeneous reactions . These particles can impact PM2.5, climate, and human health . Furthermore, the toxicological effects of biogenic amines increase when the mono- and diaminoxidase enzymes are deficient or when drugs that inhibit these enzymes are used .

Safety and Hazards

将来の方向性

Research into the synthesis and applications of amines, including Ethyl(2-phenylbutyl)amine, is ongoing. Recent studies have focused on the synthesis of amines from bio-based furanic oxygenates , and the development of pH-responsive polymers containing dynamic enaminone linkages . The efficient synthesis of bio-based amines is a promising area for future research .

特性

IUPAC Name |

N-ethyl-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-11(10-13-4-2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDGQUSKFUAVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(2-phenylbutyl)amine | |

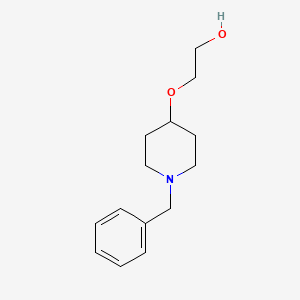

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3265190.png)

![1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol](/img/structure/B3265198.png)